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Compound of Interest

Compound Name: 4,4'-Diethylbiphenyl

Cat. No.: B078490 Get Quote

This technical guide provides a comprehensive overview of the available thermochemical data

for 4,4'-diethylbiphenyl. It is intended for researchers, scientists, and professionals in drug

development who require a detailed understanding of the physicochemical properties of this

compound. This document summarizes quantitative data, outlines relevant experimental

protocols for thermochemical measurements, and presents a potential signaling pathway

involvement for biphenyl derivatives.

Data Presentation
The following table summarizes the available thermochemical and physical property data for

4,4'-diethylbiphenyl. It is important to note that while some data are derived from

experimental measurements, others are based on computational estimations.
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Property Value Units Data Type Source

Molecular

Formula
C₁₆H₁₈ - - -

Molecular Weight 210.3141 g/mol - NIST[1]

Normal Melting

Point (T_fus)
356 K Experimental NIST[1]

Normal Boiling

Point (T_boil)
586.3 K Experimental NIST[1]

Enthalpy of

Formation (Gas,

Δ_fH°_gas)

76.55 kJ/mol
Calculated

(Joback Method)
Cheméo

Enthalpy of

Fusion (Δ_fusH°)
24.50 kJ/mol

Calculated

(Joback Method)
Cheméo

Enthalpy of

Vaporization

(Δ_vapH°)

57.09 kJ/mol
Calculated

(Joback Method)
Cheméo

Standard Gibbs

Free Energy of

Formation

(Δ_fG°)

289.40 kJ/mol
Calculated

(Joback Method)
Cheméo

Octanol/Water

Partition

Coefficient

(logP_oct/wat)

4.478 -

Calculated

(Crippen

Method)

Cheméo

Experimental Protocols
While specific experimental details for the determination of all thermochemical data for 4,4'-
diethylbiphenyl are not readily available in the public literature, the following sections describe

the standard and widely accepted methodologies used for obtaining such data for structurally

similar compounds, such as biphenyl and other alkylated biphenyls.
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Enthalpy of Formation (Δ_fH°)
The standard enthalpy of formation of organic compounds is typically determined

experimentally using static-bomb combustion calorimetry.

Principle: A precisely weighed sample of the substance is completely combusted in a high-

pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released

during the combustion is absorbed by the surrounding water bath, and the temperature

change of the water is measured with high precision.

Apparatus: The primary instrument is a static-bomb calorimeter, which consists of a robust,

sealed combustion vessel, a water-filled container (calorimeter), a high-precision

thermometer, and an ignition system.

Procedure:

A pellet of the sample (e.g., 4,4'-diethylbiphenyl) is placed in a crucible inside the bomb.

A fuse wire is connected to the ignition system and placed in contact with the sample.

The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

The bomb is submerged in a known mass of water in the calorimeter, and the initial

temperature is recorded.

The sample is ignited, and the temperature of the water is monitored until it reaches a

maximum and begins to cool.

The energy equivalent of the calorimeter is determined by combusting a standard

substance with a known heat of combustion (e.g., benzoic acid).

The standard enthalpy of combustion is calculated from the corrected temperature rise

and the energy equivalent of the calorimeter.

The standard enthalpy of formation is then derived from the standard enthalpy of

combustion using Hess's Law, along with the known standard enthalpies of formation of

the combustion products (CO₂ and H₂O).
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Enthalpy of Sublimation (Δ_subH°) and Vaporization
(Δ_vapH°)
The enthalpies of sublimation and vaporization are crucial for understanding the phase

transition energetics. These are often determined from vapor pressure measurements at

different temperatures.

Calvet Microcalorimetry: This technique directly measures the heat absorbed during the

sublimation or vaporization of a sample. A small amount of the sample is placed in the

calorimeter, and the heat flow required to maintain a constant temperature during the phase

transition is measured.

Knudsen Effusion Method: This method is suitable for substances with low vapor pressures.

The sample is placed in a heated cell with a small orifice. The rate of mass loss through the

orifice due to effusion is measured as a function of temperature. The vapor pressure can

then be calculated using the Hertz-Knudsen equation. The enthalpy of sublimation or

vaporization is subsequently determined from the temperature dependence of the vapor

pressure using the Clausius-Clapeyron equation.

Static Method: For substances with higher vapor pressures, the static method involves

introducing the sample into an evacuated, temperature-controlled chamber. The pressure of

the vapor in equilibrium with the condensed phase is measured directly using a pressure

transducer at various temperatures.

Heat Capacity (C_p)
Heat capacity is a measure of the amount of heat required to raise the temperature of a

substance by a given amount.

Adiabatic Calorimetry: This is a highly accurate method for determining heat capacity over a

wide range of temperatures. The sample is placed in a calorimeter that is carefully insulated

to prevent heat exchange with the surroundings. A known amount of electrical energy is

supplied to the sample, and the resulting temperature increase is measured.

Differential Scanning Calorimetry (DSC): DSC is a more common and faster method. It

measures the difference in heat flow between the sample and a reference material as a
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function of temperature. The heat capacity is determined by comparing the heat flow to the

sample with that of a standard material with a known heat capacity. DSC can also be used to

determine the temperatures and enthalpies of phase transitions (e.g., melting).

Potential Signaling Pathway Involvement
Direct experimental evidence for the involvement of 4,4'-diethylbiphenyl in specific signaling

pathways is limited. However, as a biphenyl derivative, it is plausible that it may interact with

pathways known to be affected by structurally similar compounds, such as polychlorinated

biphenyls (PCBs). One of the most well-studied pathways for such compounds is the Aryl

Hydrocarbon Receptor (AhR) signaling pathway.[2][3] The activation of this pathway is a key

mechanism in the metabolism and potential toxicity of many aromatic hydrocarbons.[2][3]

Below is a generalized diagram illustrating the activation of the AhR pathway by a generic

biphenyl derivative.
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Caption: Aryl Hydrocarbon Receptor (AhR) pathway activation by a biphenyl derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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